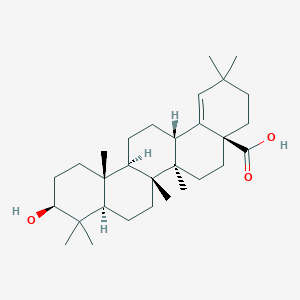
Germanicol
Overview
Description
Germanicol is a pentacyclic triterpenoid that is oleanane substituted by a hydroxy group at the 3beta-position and with a double bond between positions 18 and 19 . It is a secondary alcohol and derives from a hydride of an oleanane . It is a natural product found in Camellia sinensis, Sonchus asper, and other organisms .
Synthesis Analysis
Two exceedingly short synthetic routes to the key intermediate for the synthesis of the pentacyclic triterpene germanicol have been developed . In the first, the (S)-epoxide of farnesyl bromide is transformed in just three steps to the tetracyclic intermediate, which is converted to chiral by treatment with polyphosphoric acid .Molecular Structure Analysis
The molecular formula of Germanicol is C30H50O . It has a molecular weight of 426.7 g/mol . The IUPAC name is (3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-ol .Chemical Reactions Analysis
The synthesis of Germanicol involves a biomimetic cationic cyclisation, promoted by a Lewis acid . This leads to the formation of the pseudo A, B, and C rings . Two more steps are needed to complete the manoeuvre: protection of the free hydroxyl group and use of acid to complete the final ring .Scientific Research Applications
Anti-Cancer Properties
Germanicol has been studied for its selective growth inhibitory effects in human colon cancer cells. Research suggests that it may induce apoptosis (programmed cell death) and affect the cell cycle and cell migration in cancer cells .
Traditional Medicine Applications
In traditional medicine, Germanicol has been associated with various therapeutic activities. It has been reported to possess anti-diarrheal, anti-secretory, anti-spasmodic, anti-motility, and anti-ulcer activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h19-20,22-24,31H,9-18H2,1-8H3/t20-,22+,23-,24+,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUXVPRGNJLGRT-PNTWTTAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963585 | |
| Record name | Olean-18-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germanicol | |
CAS RN |
465-02-1 | |
| Record name | Germanicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olean-18-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GERMANICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NEX9512DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Germanicol has a molecular formula of C30H50O and a molecular weight of 426.72 g/mol.
A: The structure of Germanicol has been elucidated through extensive spectroscopic analyses including 1D and 2D NMR spectroscopy (1H and 13C-NMR, DEPTQ, 1H-1H-COSY, NOESY, HSQC, and HMBC), low (GC-MS) and high resolution mass spectrometry (HR-ESI-MS), and infrared (IR) spectroscopy. []
A: Germanicol is a pentacyclic triterpene found in various plant species. It has been isolated from sources like Barringtonia asiatica leaves [], Ficus species leaves [], Sonchus asper herbs [], Elateriospermum tapos leaves and wood [, ], Scorzonera veratrifolia roots [], Manilkara zapota leaves [], Marsdenia tenacissima stems [], Kleinia odora aerial parts [], Crepis senecioides flowers [], Santalum album leaves [], Bauhinia forficata [], Phoradendron reichenbachianum aerial parts [], Avicennia alba leaves and roots [], Viburnum grandiflorum [], Flindersia bourjotiana leaves [], Anthurus muellerianus spores [], Araujia sericifera aerial parts [], Onoseris salicifolia [], Bejaria resinosa leaves, flowers and fruits [], and Psammosilene tunicoides [].
A: Germanicol biosynthesis involves oxidosqualene cyclases (OSCs), enzymes that catalyze the cyclization of 2,3-oxidosqualene. In apple fruit, MdOSC4 is a multifunctional OSC that produces Germanicol, along with β-amyrin and lupeol. [] In Bauhinia forficata, BfOSC2 is the specific OSC responsible for Germanicol production. [] Research on Euphorbia pulcherrima suggests a dual mechanism for latex triterpene synthesis, including Germanicol, involving both direct synthesis from acetate and mevalonate in freshly tapped latex and synthesis from sugars or acetic acid in intact plants. []
A: Germanicol has demonstrated various biological activities, including: * Anticancer activity: Germanicol induces apoptosis, cell cycle arrest, and inhibits cell migration in human colon cancer cells (HCT-116 and HT29). [] * Antimicrobial activity: It exhibits antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. [] * Anti-inflammatory activity: Germanicol acetate, a derivative of Germanicol, exhibited significant inhibition of nitrite concentration in LPS-stimulated macrophages, indicating anti-inflammatory potential. []
A: The diverse biological activities of Germanicol make it a promising candidate for various applications, including: * Development of anticancer agents: Its selective cytotoxicity against colon cancer cells, while showing lower toxicity towards normal colon cells, makes it a potential target for anticancer drug development. [] * Antimicrobial therapies: Its activity against various bacterial and fungal species suggests potential for development of novel antimicrobial agents, particularly against drug-resistant strains. [, ] * Anti-inflammatory drug development: The anti-inflammatory potential of Germanicol and its derivatives warrants further investigation for the development of new anti-inflammatory therapies. []
A: Various analytical methods are employed for the characterization and quantification of Germanicol, including: * Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to identify and quantify Germanicol in complex mixtures, such as plant extracts and environmental samples. [, , , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, particularly 1D and 2D techniques, is crucial for determining the structure and stereochemistry of Germanicol. [, , , ] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a rapid and sensitive method for the separation and quantification of Germanicol in plant materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




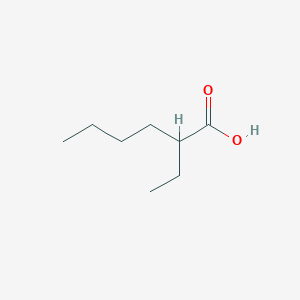
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
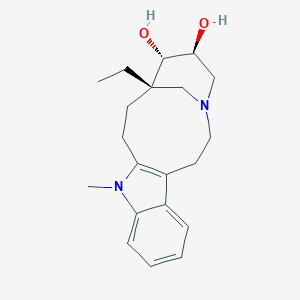
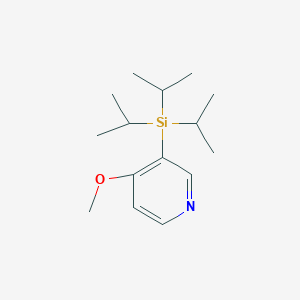
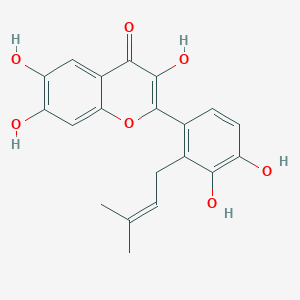
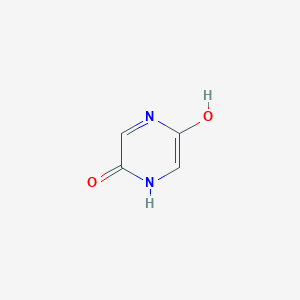
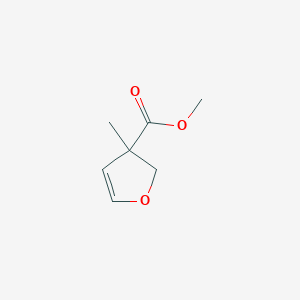
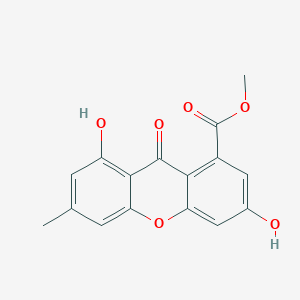

![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)
![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
